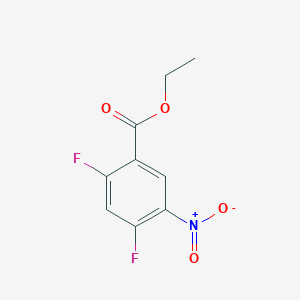

Ethyl 2,4-Difluoro-5-nitrobenzoate

Descripción general

Descripción

Ethyl 2,4-difluoro-5-nitrobenzoate, abbreviated as EFNB, is a synthetic compound with a wide range of applications in scientific research. EFNB is an organic compound that is used in the synthesis of other compounds, in biochemical and physiological studies, and in various laboratory experiments. EFNB has been studied extensively and has become a valuable tool for scientists in many fields.

Aplicaciones Científicas De Investigación

Influence on Hydrolysis Rates

Research by Iskander, Tewfik, and Wasif (1966) examines the influence of the nitro group on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Their findings show that a nitro group in the 4-position increases the hydrolysis rate of ethyl benzoate approximately 120 times in certain conditions, indicating a significant impact on chemical reactivity due to the position of the nitro group (Iskander, Tewfik, & Wasif, 1966).

Catalysis in Esterification

Liang Hong-ze (2013) investigated the esterification of 4-Nitrobenzoic acid using acidic ionic liquids as catalysts. This study is relevant for understanding the mechanisms in the formation of compounds like ethyl 4-nitrobenzoate, closely related to Ethyl 2,4-Difluoro-5-nitrobenzoate (Liang Hong-ze, 2013).

Voltammetric Studies

Carbajo et al. (2000) conducted voltammetric studies on ethyl-m-nitrobenzoate, exploring the chemical reactions of nitro radical anions. These insights are crucial for understanding the electrochemical behavior of similar nitroaromatic compounds (Carbajo et al., 2000).

Synthesis and Crystal Structures

Research by Yeong et al. (2018) on the synthesis and crystal structures of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provides insights into the structural aspects that can be relevant for Ethyl 2,4-Difluoro-5-nitrobenzoate (Yeong et al., 2018).

Intramolecular Catalysis in Cyclization

Fife and Benjamin (1976) investigated the cyclization of ethyl 2-hydroxymethyl 4-nitrobenzoate, providing insights into intramolecular catalysis processes. This research is relevant for understanding similar catalytic mechanisms in related compounds (Fife & Benjamin, 1976).

Synthesis Techniques

Studies on the synthesis of Ethyl-p-Nitrobenzoate using hydrogen peroxide as a catalyst (Han Ya-rong, 2009) and the use of TiO2/Fe3+ in the synthesis of Ethyl 4-nitrobenzoate (Fu Rong-geng, 2012) provide methodologies that could be applicable to the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate (Han Ya-rong, 2009); (Fu Rong-geng, 2012).

Propiedades

IUPAC Name |

ethyl 2,4-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGIEPXOWGJFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296333 | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-Difluoro-5-nitrobenzoate | |

CAS RN |

179011-37-1 | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)